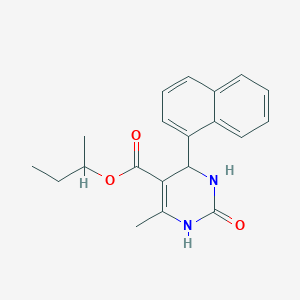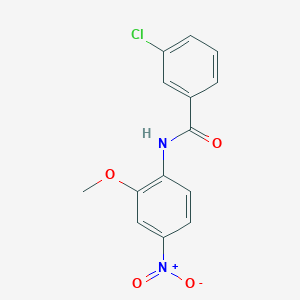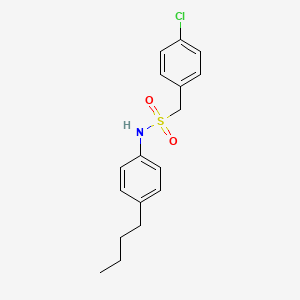
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide, commonly known as BCM7, is a compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BCM7 is a derivative of beta-casein, a protein found in milk, and is produced during the digestion of certain dairy products.
Aplicaciones Científicas De Investigación
BCM7 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that BCM7 has anti-inflammatory and immunomodulatory properties, which may make it useful in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, BCM7 has been shown to have antimicrobial properties, which may make it useful in the treatment of infections caused by bacteria and fungi.
Mecanismo De Acción
The mechanism of action of BCM7 is not fully understood, but it is believed to involve the modulation of immune system activity and the inhibition of inflammatory pathways. BCM7 has been shown to interact with certain receptors on immune cells, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
BCM7 has been shown to have a variety of biochemical and physiological effects. Studies have shown that BCM7 can modulate the activity of immune cells, leading to the suppression of inflammation and the promotion of immune tolerance. Additionally, BCM7 has been shown to have antimicrobial properties, which may make it useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCM7 in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, BCM7 is relatively easy to synthesize and purify, which may make it more accessible for researchers. However, one limitation of using BCM7 in lab experiments is that it is a complex molecule, which may make it difficult to study its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for research on BCM7. One area of research could be to further investigate its potential therapeutic applications, particularly in the treatment of autoimmune diseases and infections. Additionally, research could be conducted to better understand the mechanism of action of BCM7 and the physiological effects it has on the immune system. Finally, research could be conducted to develop new methods for synthesizing and purifying BCM7, which may make it more accessible for researchers and clinicians.
Métodos De Síntesis
BCM7 is synthesized through the enzymatic hydrolysis of beta-casein, a protein found in milk. This hydrolysis process is carried out by enzymes produced by certain bacteria, such as Streptococcus thermophilus and Lactobacillus helveticus. The resulting BCM7 is then purified using chromatography techniques.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-2-3-4-14-7-11-17(12-8-14)19-22(20,21)13-15-5-9-16(18)10-6-15/h5-12,19H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHIPZGACIRMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5070416.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)
![2-(4-methyl-1-piperidinyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5070428.png)
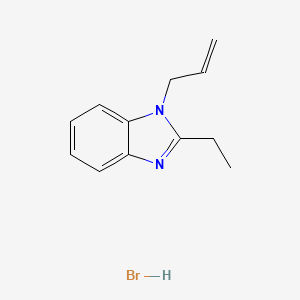
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)
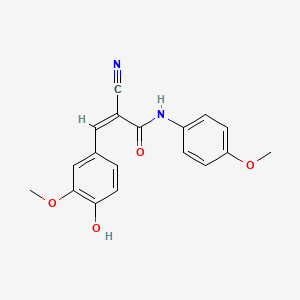
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
